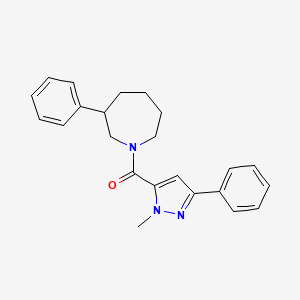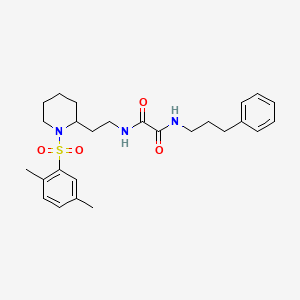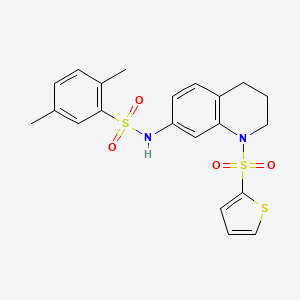![molecular formula C14H18N2O B2867337 N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide CAS No. 2223132-86-1](/img/structure/B2867337.png)
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide, also known as NMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NMP is a white crystalline powder that is soluble in water and organic solvents. It is a chiral molecule with a single stereocenter, which means that it exists in two enantiomeric forms. NMP has been synthesized through various methods, and its synthesis method will be discussed in This paper will also discuss the scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NMP.
Mechanism of Action
The mechanism of action of N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide is not well understood, but it is believed to involve the modulation of the immune response and the inhibition of prostaglandin synthesis. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, which are involved in the pathogenesis of various inflammatory diseases.
Biochemical and Physiological Effects:
This compound has been shown to exhibit anti-inflammatory and analgesic effects in animal models. It has been shown to reduce the production of pro-inflammatory cytokines and to inhibit the activation of inflammatory cells, such as macrophages and neutrophils. This compound has also been shown to reduce pain behavior in animal models of inflammatory pain.
Advantages and Limitations for Lab Experiments
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide has several advantages for lab experiments, including its high enantiomeric purity, solubility in water and organic solvents, and low toxicity. However, this compound has some limitations, including its high cost and the lack of a well-defined mechanism of action.
Future Directions
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide has potential applications in various fields, and future research should focus on exploring its potential as an analgesic and anti-inflammatory agent in humans. Further studies are needed to determine the optimal dosage and administration route of this compound for therapeutic use. In addition, the mechanism of action of this compound should be further elucidated to better understand its therapeutic potential. Finally, the synthesis of this compound should be optimized to reduce its cost and increase its availability for research and therapeutic use.
Synthesis Methods
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide has been synthesized through various methods, including the reaction of (S)-2-phenylpropanoic acid with (R)-2-methylpropanoyl chloride in the presence of a base. Another method involves the reaction of (S)-2-phenylpropanoic acid with (R)-2-methylpropanoyl azide in the presence of a catalyst. Both methods result in the formation of this compound with high enantiomeric purity.
Scientific Research Applications
N-[(1R)-1-Cyano-2-methylpropyl]-2-phenylpropanamide has been studied for its potential applications in various fields, including medicinal chemistry, organic chemistry, and material science. In medicinal chemistry, this compound has been investigated for its potential as an analgesic and anti-inflammatory agent. In organic chemistry, this compound has been used as a chiral auxiliary in asymmetric synthesis. In material science, this compound has been used as a solvent for the preparation of polymer membranes.
properties
IUPAC Name |
N-[(1R)-1-cyano-2-methylpropyl]-2-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O/c1-10(2)13(9-15)16-14(17)11(3)12-7-5-4-6-8-12/h4-8,10-11,13H,1-3H3,(H,16,17)/t11?,13-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MURFRUREQUBCAB-YUZLPWPTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](C#N)NC(=O)C(C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-(4-(2,3-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2867255.png)


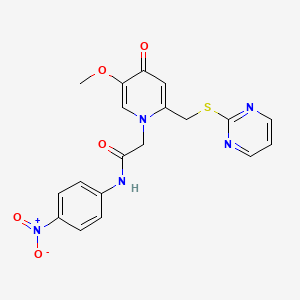
![3-((5-(butylthio)-4-methyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2867262.png)
![5-Chloro-2-[(E)-2-(2,5-difluoropyridin-4-yl)ethenyl]-1,3-benzothiazole](/img/structure/B2867263.png)
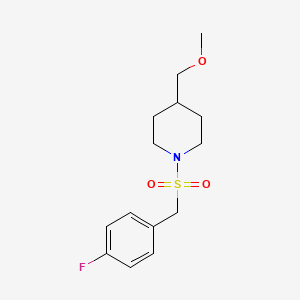
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2867267.png)
![10-[(4-Methylpiperidin-1-yl)methyl]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-12-one](/img/structure/B2867268.png)
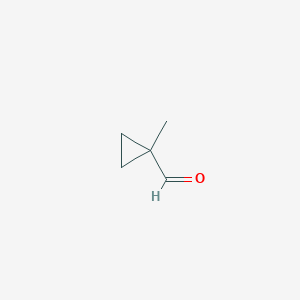
![N-[[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2867272.png)
